molecular formula C4Br2F6 B1301196 1,2-Dibromohexafluorocyclobutane CAS No. 377-40-2

1,2-Dibromohexafluorocyclobutane

Cat. No. B1301196
CAS RN: 377-40-2
M. Wt: 321.84 g/mol
InChI Key: HLCPJMKKTKDOGB-UHFFFAOYSA-N
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Description

1,2-Dibromohexafluorocyclobutane (1,2-DBHFCB) is an organic halogenated hydrocarbon compound with a unique chemical structure. It is composed of four carbon atoms arranged in a cyclobutane ring structure, with two bromine atoms and two fluorine atoms attached to the ring. 1,2-DBHFCB has a wide range of applications in the fields of science and industry, including synthesis of other compounds, as a reagent in chemical reactions, and as a solvent for various materials.

Scientific Research Applications

Stereochemistry and Cycloadditions

  • 1,2-Dibromohexafluorocyclobutane is involved in the study of stereochemistry in cycloadditions. For instance, Fitjer and Modaressi (1983) explored the stereochemistry of cyclopentyne, generated from dibromomethylenecyclobutane, in its cis-additions to cis- and trans-2-butene, suggesting an antisymmetrical singlet ground state for the cyclopentyne diradical (Fitjer & Modaressi, 1983).

Reaction and Bond Fixation Studies

  • In the realm of organic chemistry, reactions involving this compound provide insights into bond fixation in biphenylene derivatives. Sato et al. (1980) demonstrated how 1,2-Dimethoxybiphenylene reacted with dibromocarbene to form chloro(methoxy)fluorenones, shedding light on bond fixation mechanisms (Sato, Inaba, Ebine, & Tsunetsugu, 1980).

Medicinal Chemistry and Synthesis

  • In medicinal chemistry, gem-difluorocyclobutane cores are valuable, and this compound plays a role in synthesizing such structures. Lin et al. (2021) reported on the synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes, highlighting the use of this compound in creating biologically active molecule building blocks (Lin et al., 2021).

Membrane Distribution Studies in Anesthetics

  • Tang, Yan, and Xu (1997) utilized 1,2-dichlorohexafluorocyclobutane to study the distribution of anesthetics and nonanesthetics in model membranes. Their findings suggest significant differences in how these compounds distribute in biomembranes, impacting their effectiveness and potential applications (Tang, Yan, & Xu, 1997).

Electrochemical Studies

  • Pritts and Peters (1995) explored the electrochemical reduction of 1,4-dihalobutanes at carbon cathodes, including compounds similar to this compound. Their research contributes to understanding the electrochemical behavior of these compounds and their potential applications in different fields (Pritts & Peters, 1995).

Synthesis and Properties of Fluorosilicones

  • Research into fluorosilicones containing perfluorocyclobutane rings, like this compound, has been conducted to explore their thermal properties. Rizzo and Harris (2000) synthesized disilanol monomers with perfluorocyclobutane rings and investigated their thermal behavior, contributing to the development of materials with enhanced thermal stability (Rizzo & Harris, 2000).

Safety and Hazards

1,2-Dibromohexafluorocyclobutane may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn, and the substance should be handled in a well-ventilated area .

properties

IUPAC Name

1,2-dibromo-1,2,3,3,4,4-hexafluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCPJMKKTKDOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1(F)Br)(F)Br)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371594
Record name 1,2-Dibromohexafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

377-40-2
Record name 1,2-Dibromohexafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 377-40-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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